molecular formula C20H17N3O4S2 B2490829 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868218-66-0

2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2490829
CAS No.: 868218-66-0
M. Wt: 427.49
InChI Key: ILBPUFPNXHAGCL-UHFFFAOYSA-N
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Description

2-{[(Naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of naphthalene, sulfonyl, and imidazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is to start with the naphthalene derivative, which is then functionalized with a sulfonyl group. The imidazole ring is introduced through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature and solvent choice, are tailored to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-{[(Naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[(naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Naphthalen-1-yl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c24-23(25)17-8-10-18(11-9-17)29(26,27)22-13-12-21-20(22)28-14-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBPUFPNXHAGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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